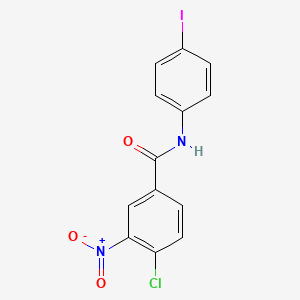![molecular formula C18H24N2O3 B11692449 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11692449.png)
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(3,4-diméthoxyphényl)méthylidène]-1-méthylbicyclo[4.1.0]heptane-7-carbohydrazide est un composé chimique appartenant à la classe des bases de Schiff. Les bases de Schiff sont généralement formées par la condensation d'amines primaires avec des composés carbonylés. Ce composé particulier est caractérisé par la présence d'un cycle heptane bicyclique et d'un groupe diméthoxyphényle, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
La synthèse de la N'-[(E)-(3,4-diméthoxyphényl)méthylidène]-1-méthylbicyclo[4.1.0]heptane-7-carbohydrazide implique généralement la réaction de la 3,4-diméthoxybenzaldéhyde avec la 1-méthylbicyclo[4.1.0]heptane-7-carbohydrazide dans des conditions spécifiques. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le mélange est chauffé pour faciliter la réaction de condensation. Le produit est ensuite purifié par des techniques de recristallisation ou de chromatographie .
Analyse Des Réactions Chimiques
N'-[(E)-(3,4-diméthoxyphényl)méthylidène]-1-méthylbicyclo[4.1.0]heptane-7-carbohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés hydrazides réduits.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes méthoxy, en utilisant des réactifs tels que les halogènes ou les nucléophiles.
Applications De Recherche Scientifique
N'-[(E)-(3,4-diméthoxyphényl)méthylidène]-1-méthylbicyclo[4.1.0]heptane-7-carbohydrazide a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme ligand en chimie de coordination pour former des complexes avec des métaux de transition. Ces complexes sont étudiés pour leurs propriétés catalytiques et électroniques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses. Il est utilisé dans divers bioessais pour évaluer son efficacité contre différents agents pathogènes et lignées cellulaires cancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique. Ses dérivés sont étudiés pour leurs activités pharmacologiques et leur utilisation potentielle dans le développement de médicaments.
Mécanisme d'action
Le mécanisme d'action de la N'-[(E)-(3,4-diméthoxyphényl)méthylidène]-1-méthylbicyclo[4.1.0]heptane-7-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux ions métalliques, formant des complexes stables qui peuvent agir comme des inhibiteurs enzymatiques ou des catalyseurs. Dans les systèmes biologiques, il peut interagir avec des composants cellulaires, conduisant à la perturbation des voies métaboliques ou à l'inhibition des activités enzymatiques. Les cibles moléculaires exactes et les voies impliquées dépendent de l'application spécifique et de la nature des dérivés du composé .
Mécanisme D'action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as enzyme inhibitors or catalysts. In biological systems, it may interact with cellular components, leading to the disruption of metabolic pathways or inhibition of enzyme activities. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s derivatives .
Comparaison Avec Des Composés Similaires
N'-[(E)-(3,4-diméthoxyphényl)méthylidène]-1-méthylbicyclo[4.1.0]heptane-7-carbohydrazide peut être comparée à d'autres bases de Schiff et dérivés d'hydrazides :
N'-[(E)-(2,5-diméthoxyphényl)méthylidène]biphényl-4-carbohydrazide : Ce composé a une structure similaire mais avec un groupe biphényle au lieu d'un cycle heptane bicyclique.
N'-[(E)-(4-fluorophényl)méthylidène]biphényl-4-carbohydrazide : Ce composé contient un groupe fluorophényle, qui confère des propriétés électroniques et une réactivité différentes par rapport au groupe diméthoxyphényle.
Ces comparaisons mettent en évidence la singularité de la N'-[(E)-(3,4-diméthoxyphényl)méthylidène]-1-méthylbicyclo[41
Propriétés
Formule moléculaire |
C18H24N2O3 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C18H24N2O3/c1-18-9-5-4-6-13(18)16(18)17(21)20-19-11-12-7-8-14(22-2)15(10-12)23-3/h7-8,10-11,13,16H,4-6,9H2,1-3H3,(H,20,21)/b19-11+ |
Clé InChI |
SJSMAYIKPRLJRB-YBFXNURJSA-N |
SMILES isomérique |
CC12CCCCC1C2C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC12CCCCC1C2C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Solubilité |
21.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide](/img/structure/B11692373.png)


![2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl propanoate](/img/structure/B11692386.png)
![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)
![Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide](/img/structure/B11692395.png)

![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)
![Cyclohexyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11692412.png)
![(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692417.png)
![(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692425.png)
![ethyl 2-({N-[(4-chlorophenyl)sulfonyl]-beta-alanyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11692426.png)
![ethyl {2-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11692433.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11692435.png)
